Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate
Description
Significance of Silyl (B83357) Enol Ethers as Versatile Synthetic Intermediates in Organic Synthesis
Silyl enol ethers are a class of organic compounds sharing the functional group R₃Si−O−CR=CR₂, which essentially consists of an enolate bonded to a silicon atom through oxygen. spectrabase.com These compounds are highly valued in organic synthesis primarily because they serve as stable, isolable, and regiochemically pure equivalents of enolates. organic-chemistry.org Unlike their corresponding enolates, which are often highly reactive and require strictly controlled conditions, silyl enol ethers are neutral and milder nucleophiles, enhancing their utility in a wide array of chemical transformations. spectrabase.com
Their significance stems from their ability to participate in numerous carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Notable applications include:
Mukaiyama Aldol (B89426) Addition: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy carbonyl compound.
Michael Reactions: The conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound. spectrabase.com
Alkylation: They react efficiently with various electrophiles, such as tertiary alkyl halides, in the presence of a Lewis acid. spectrabase.com
The trimethylsilyl (B98337) group in these compounds can act as a protecting group for alcohol functionalities, shielding them from unwanted reactions during multi-step syntheses. smolecule.com The ability to generate silyl enol ethers with specific stereochemistry (E/Z isomers) and regioselectivity has further expanded their synthetic potential, allowing for precise control over the architecture of target molecules. organic-chemistry.orgresearchgate.net
Structural Attributes and Reactivity Potential of Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate
This compound, with the molecular formula C₉H₁₈O₃Si, is an ester derivative of butenoic acid featuring a trimethylsilyloxy group. smolecule.com The "(2Z)" designation in its systematic name, Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate, specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. This structural arrangement is crucial as it influences the stereochemical outcome of its subsequent reactions. nih.govresearchgate.net
The compound combines the functionalities of an α,β-unsaturated ester and a silyl enol ether, creating a unique reactivity profile. The trimethylsilyl group functions as a protecting group for the enol form of ethyl acetoacetate (B1235776), rendering it stable. This allows the molecule to act as a potent nucleophile at the C2 position in various addition reactions. The reactivity is often modulated by the use of Lewis acid catalysts, which activate electrophiles for reaction with the silyl enol ether.
Its potential for diverse chemical reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. smolecule.com The molecule's mechanism of action is centered on its role as a protected enol, where the trimethylsilyl group shields the reactive enolate functionality until it is needed for a specific transformation, typically being removed under hydrolytic conditions. spectrabase.comsmolecule.com
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₃Si |
| Molecular Weight | 202.32 g/mol |
| IUPAC Name | ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate |
| Appearance | Colorless liquid |
| CAS Number | 33606-83-6 |
Historical Context and Evolution of Research in Enoxysilane Chemistry
The field of organic chemistry, formally named in 1806, underwent a paradigm shift with Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be synthesized from inorganic precursors. This discovery laid the groundwork for the development of synthetic organic chemistry.
The specific area of enoxysilane chemistry emerged much later. Early methods for generating enolates involved strong bases and offered limited control over regioselectivity. The development of silyl enol ethers provided a major breakthrough. In a foundational study published in 1969, Herbert O. House and his colleagues described procedures for preparing trimethylsilyl enol ethers from ketones and aldehydes using chlorotrimethylsilane (B32843) and triethylamine, which allowed for the isolation of these stable enolate surrogates. researchgate.net
Classical Approaches to Silyl Enol Ether Formation
The traditional and most common methods for synthesizing silyl enol ethers involve the reaction of an enolizable carbonyl compound, such as ethyl acetoacetate, with a silyl electrophile in the presence of a base. wikipedia.org
Generation via Enolate Trapping with Silyl Electrophiles
The synthesis of this compound typically begins with its precursor, ethyl acetoacetate, a β-dicarbonyl compound. wikipedia.orgpearson.com The α-hydrogens located between the two carbonyl groups of ethyl acetoacetate are particularly acidic, facilitating the formation of a stable enolate ion upon treatment with a suitable base. wikipedia.orgwikipedia.org
This enolate is then "trapped" by reacting it with a silyl electrophile, most commonly trimethylsilyl chloride (TMSCl). wikipedia.org The oxygen atom of the enolate acts as the nucleophile, attacking the silicon atom of TMSCl to form a strong silicon-oxygen bond and yielding the silyl enol ether. wikipedia.org This process is a cornerstone of the acetoacetic ester synthesis, a versatile method for creating α-substituted ketones. wikipedia.orglibretexts.org
General Reaction Scheme:
CH₃C(O)CH₂CO₂Et + Base → [CH₃C(O)CHCO₂Et]⁻
[CH₃C(O)CHCO₂Et]⁻ + (CH₃)₃SiCl → CH₃C(OSi(CH₃)₃)=CHCO₂Et + Base·HCl
The choice of base and reaction conditions is critical as it can influence the regioselectivity and stereoselectivity of the resulting silyl enol ether. wikipedia.org
Regioselective and Stereoselective Enoxysilane Synthesis
For unsymmetrical carbonyl compounds, the formation of silyl enol ethers can lead to different regioisomers. The control over which isomer is formed is defined as kinetic versus thermodynamic control. wikipedia.orgyoutube.com
Kinetic Control: This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e. g., -78°C) in an aprotic solvent. wikipedia.orgmit.edu These conditions favor the rapid and irreversible deprotonation of the less sterically hindered α-proton, leading to the "kinetic" enolate. mit.edu
Thermodynamic Control: These conditions allow for the enolate products to equilibrate. mit.edu Using a weaker base, like triethylamine, allows for reversible protonation and deprotonation, eventually favoring the formation of the more stable, more substituted "thermodynamic" enolate. wikipedia.orgmit.edu
In the case of ethyl acetoacetate, the primary site of deprotonation is the highly acidic α-carbon between the two carbonyls, leading predominantly to the formation of this compound. However, the geometry of the resulting double bond (E/Z isomerism) can also be controlled. Efficient and stereoselective methods for preparing ketene (B1206846) trimethylsilyl acetals from tert-butyl esters have been developed using LDA and TMSCl under specific conditions. organic-chemistry.org Furthermore, methods like the allyl-Brook rearrangement have been reported for the regio- and stereoselective synthesis of fully substituted silyl enol ethers. nih.govresearchgate.net
| Control Type | Typical Base | Temperature | Solvent | Resulting Product |
|---|---|---|---|---|
| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78°C) | Aprotic (e.g., THF) | Less substituted, less stable silyl enol ether |
| Thermodynamic | Triethylamine (Et₃N) | Higher (e.g., Room Temp.) | Various | More substituted, more stable silyl enol ether |
Esterification Routes to α,β-Unsaturated Esters Precursors
The primary precursor for this compound is ethyl acetoacetate. This β-keto ester can be synthesized through several established methods, most notably the Claisen condensation and Fischer esterification.
The industrial-scale production of ethyl acetoacetate often involves the treatment of diketene (B1670635) with ethanol. wikipedia.org A classic laboratory procedure is the Claisen condensation of ethyl acetate (B1210297), where two moles of ethyl acetate react in the presence of a strong base (like sodium ethoxide) to form one mole each of ethyl acetoacetate and ethanol. wikipedia.orgorgsyn.org
Another fundamental method is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (acetoacetic acid in this case) and an alcohol (ethanol). chemistrysteps.comlibretexts.orgorganic-chemistry.org The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Advanced and Sustainable Synthetic Strategies
Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing silyl enol ethers.
Utilization of Ionic Liquids in Silyl Enol Ether Synthesis
Ionic liquids (ILs) are gaining attention as "green" solvents due to their low volatility, thermal stability, and potential for recyclability. organic-chemistry.orgrsc.org They have been successfully employed as alternative solvents for the preparation of silyl enol ethers. organic-chemistry.orgacs.org For instance, the reaction of ketones with (bistrimethylsilyl)acetamide (BSA), a mild silylating agent, proceeds in good yields when conducted in certain ionic liquids like tetrabutylammonium (B224687) bromide at elevated temperatures. organic-chemistry.orgacs.org The nature of the cation in the ionic liquid has been shown to strongly influence the reaction yield. organic-chemistry.orgorganic-chemistry.org This approach offers a promising alternative to traditional methods that often use toxic and volatile organic solvents. organic-chemistry.org
| Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [Bu₄N][Br] | 105 | 4 | 95 |
| [Bu₄P][Br] | 105 | 4 | 92 |
| [bmim][Cl] | 90 | 4 | 0 |
| [bmim][PF₆] | 90 | 4 | 0 |
Transition Metal-Catalyzed Routes to Enoxysilanes
Transition metal catalysis offers powerful and selective pathways to silyl enol ethers. thieme-connect.de Various metals, including palladium, rhodium, iridium, and nickel, have been shown to catalyze the formation of these compounds through different mechanisms. thieme-connect.denih.gov
One notable strategy is the palladium(II)-catalyzed dehydrosilylation of silyl enol ethers to form α,β-unsaturated carbonyl compounds. thieme-connect.de More directly, transition metal complexes can catalyze the isomerization of allyl silyl ethers to produce silyl enol ethers stereoselectively. thieme-connect.de For example, cationic iridium catalysts can convert primary allyl silyl ethers into E-enol ethers and secondary allyl ethers into Z-enol ethers. thieme-connect.de
Recently, a nickel-catalyzed remote functionalization strategy has been developed for the Z-selective synthesis of silyl enol ethers from ketones containing a distant olefin. nih.govrwth-aachen.deacs.org This "chain walking" method allows for high regio- and stereoselectivity that is independent of the thermodynamic stability of the final product. nih.govrwth-aachen.de The active catalyst is proposed to be a [Ni(II)-H] species, which facilitates the migration of the double bond and subsequent silylation. nih.govacs.org Copper(II) acetate has also been used to catalyze the coupling of vinylboronates with silanols to produce silyl enol ethers, representing a novel approach by forming the C–O bond rather than the Si–O bond. thieme-connect.com
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-trimethylsilyloxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSGJQIXZTWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710687 | |
| Record name | Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-83-5 | |
| Record name | Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Trimethylsilyl Oxy but 2 Enoate
Fundamental Reactivity Patterns of the Enoxysilane Moiety
The enoxysilane group within Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate, a specific type of silyl (B83357) enol ether known as a silyl ketene (B1206846) acetal (B89532), dictates its chemical behavior. thieme-connect.de This moiety allows the compound to function as a stable, isolable, and regiochemically pure equivalent of an ester enolate, providing significant advantages in organic synthesis. thieme-connect.deresearchgate.net
Role as a Masked Enol or Enolate in Chemical Transformations
Silyl enol ethers such as this compound are considered "masked" enolates. organic-chemistry.org In classical aldol (B89426) reactions, the direct formation of enolates using strong bases can lead to a complex mixture of products due to issues with regioselectivity, reversibility, and self-condensation of the starting carbonyl compound. chem-station.comwikipedia.org By "masking" the enolate with a trimethylsilyl (B98337) group, a stable and neutral nucleophile is formed that can be purified and stored. thieme-connect.dewikipedia.org This strategy prevents undesirable side reactions that are common with highly reactive lithium or sodium enolates. thieme-connect.de
The silyl group effectively protects the enolate until it is activated in the presence of a suitable electrophile and a catalyst. reddit.com The activation can be achieved through transmetalation, for instance with methyllithium (B1224462) to generate a lithium enolate quantitatively, or more commonly, through the use of Lewis acids or bases which promote the reaction without deprotecting the silyl group first. thieme-connect.de This controlled generation of reactivity is a cornerstone of its utility in complex molecule synthesis. chem-station.com
Nucleophilic and Electrophilic Interactions of the But-2-enoate System
The primary reactivity of this compound is that of a mild carbon nucleophile. wikipedia.org The electron-donating trimethylsilyloxy group increases the electron density of the carbon-carbon double bond, making the α-carbon (C2) susceptible to attack by electrophiles. This nucleophilicity is harnessed in a variety of carbon-carbon bond-forming reactions. wikipedia.orgthieme-connect.de
The most significant of these reactions is the addition to electrophilic carbonyl compounds, such as aldehydes and ketones. wikipedia.org This interaction is typically facilitated by a catalyst that activates the electrophile. The silyl enol ether attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond and ultimately, after work-up, a β-hydroxy ester. numberanalytics.com Beyond simple carbonyls, this compound can react with other electrophiles including acetals, imines, and α-halo ethers in the presence of appropriate activators. thieme-connect.dersc.org
Carbon-Carbon Bond Forming Reactions
The nucleophilic character of this compound is most prominently exploited in the Mukaiyama aldol addition, a powerful method for constructing β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. numberanalytics.comrsc.org
Mukaiyama Aldol Additions and Diastereoselectivity
First reported by Teruaki Mukaiyama in the 1970s, this reaction involves the addition of a silyl enol ether to a carbonyl compound, typically promoted by a Lewis acid. wikipedia.orgnumberanalytics.com When both the silyl enol ether and the electrophile are prochiral, the reaction can create two new stereocenters. thieme-connect.de Consequently, controlling the relative stereochemistry (diastereoselectivity) to favor either the syn or anti product is a critical aspect of this transformation. wikipedia.org
The diastereoselectivity of the Mukaiyama aldol reaction is influenced by several factors, including the geometry (E/Z) of the silyl enol ether, the specific substrates used, the nature of the catalyst (Lewis acid or base), and the reaction conditions. thieme-connect.dejk-sci.com Unlike traditional metal enolate aldol reactions that often proceed through a closed, cyclic Zimmerman-Traxler transition state, Lewis acid-mediated Mukaiyama reactions are generally believed to occur via an open, acyclic transition state. wikipedia.orgnih.gov This mechanistic difference often leads to different stereochemical outcomes. organic-chemistry.org
Lewis Acid-Mediated Mukaiyama Reactions
In the conventional Mukaiyama aldol reaction, a stoichiometric or catalytic amount of a Lewis acid is used to activate the carbonyl electrophile. chem-station.comwikipedia.org Common Lewis acids include titanium tetrachloride (TiCl₄), boron trifluoride diethyl etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄). numberanalytics.com The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. rsc.orgjk-sci.com The reaction is typically followed by an aqueous work-up to hydrolyze the resulting silyl ether and afford the final β-hydroxy ester product. wikipedia.org
The choice of Lewis acid can have a profound impact on the yield and diastereoselectivity of the reaction. For example, the reaction of a silyl ketene acetal with an aldehyde can yield different ratios of syn and anti products depending on the specific Lewis acid and reaction conditions employed.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 95 | >95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 92 | 90:10 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 15:85 |
| 4 | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 78 | 10:90 |
This table is illustrative, based on general findings in Mukaiyama aldol reactions, demonstrating how catalyst choice influences stereochemical outcomes.
Lewis Base-Catalyzed Mukaiyama Reactions
An alternative to Lewis acid catalysis involves the use of Lewis bases. chem-station.com In this variant, the catalyst activates the silyl enol ether nucleophile rather than the carbonyl electrophile. nih.gov Common Lewis bases used for this purpose include fluoride (B91410) salts (e.g., tetrabutylammonium (B224687) fluoride), lithium amides, and phosphines. chem-station.comsci-hub.se
The mechanism is believed to involve the coordination of the Lewis base to the silicon atom of the enoxysilane. sci-hub.se This forms a hypervalent, pentacoordinate silicate (B1173343) intermediate, which is significantly more nucleophilic than the starting silyl enol ether. sci-hub.se This enhanced nucleophilicity allows the enolate to attack the aldehyde directly, without prior activation of the carbonyl group. This distinct mechanistic pathway can lead to different reactivity and selectivity compared to the Lewis acid-promoted counterpart. nih.gov For instance, certain Lewis base catalysts have been shown to provide high levels of anti diastereoselectivity in reactions involving silyl ketene acetals. nih.gov
| Entry | Aldehyde | Lewis Base Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Lithium diphenylamide | DMF | 94 | Not specified |
| 2 | 4-Nitrobenzaldehyde | Lithium diphenylamide | DMF | 95 | Not specified |
| 3 | Cyclohexanecarboxaldehyde | Lithium 2-pyrrolidone | Pyridine | 88 | Not specified |
| 4 | 3-Phenylpropanal | Lithium 2-pyrrolidone | Pyridine | 90 | Not specified |
Data in this table is adapted from studies on Lewis base-catalyzed aldol reactions of trimethylsilyl enolates derived from methyl isobutyrate, demonstrating the efficacy of this approach with various aldehydes. sci-hub.se
Michael Additions and Conjugate Reactivity
As a soft nucleophile, this compound is well-suited for Michael or 1,4-conjugate addition reactions. wikipedia.org In this context, it reacts with various Michael acceptors, which are typically α,β-unsaturated compounds bearing electron-withdrawing groups. researchgate.net The reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to 1,7-dicarbonyl compounds or their synthetic equivalents after hydrolysis of the silyl enol ether moiety.
The Mukaiyama-Michael addition is a key variant where a Lewis acid, such as titanium tetrachloride, is used to activate the α,β-unsaturated ketone or ester, facilitating the nucleophilic attack by the silyl enol ether. wikipedia.org The reaction generally proceeds under mild conditions and offers a reliable method for C-C bond formation.
Research has shown that the reaction medium can significantly influence the outcome. For example, using a medium of lithium perchlorate (B79767) in diethyl ether (LPDE) can promote the Michael addition of silyl enol ethers to specific acceptors like β-nitro- and β,β-dicyanostyrenes. acs.org Interestingly, under these conditions, the reaction can be highly chemoselective, with α,β-unsaturated carbonyl compounds failing to react. acs.org Mechanistic evidence suggests that this specific reactivity may involve the transfer of the silyl group from the donor to the acceptor. acs.orgacs.org Photochemical conditions have also been employed to initiate Michael additions between silyl enol ethers and acceptors like 2'-nitro- and 2',2'-dicyanostyrenes, proceeding through a proposed zwitterionic intermediate formed from the excited state of the acceptor. rsc.org
Table 2: Examples of Michael Acceptors for Silyl Enol Ethers
| Michael Acceptor Class | Specific Example | Activating Agent/Condition | Product Type (after hydrolysis) |
| α,β-Unsaturated Ketones | Methyl vinyl ketone | Lewis Acid (e.g., TiCl₄) | 1,5-Diketone |
| α,β-Unsaturated Esters | Methyl acrylate | Lewis Acid | γ-Keto ester |
| Nitroalkenes | β-Nitrostyrene | 5 M LPDE / Photolysis | γ-Nitro ketone acs.orgrsc.org |
| α,β-Unsaturated Nitriles | Acrylonitrile | Lewis Acid | γ-Keto nitrile |
Cycloaddition Reactions (e.g., Diels-Alder, formal cycloadditions)
The conjugated diene structure of this compound makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this [4+2] cycloaddition, it acts as the electron-rich diene component, reacting with an electron-deficient alkene or alkyne (the dienophile) to form a substituted cyclohexene (B86901) ring. The silyloxy group strongly enhances the electron-donating character of the diene, increasing its reactivity. The resulting cycloadduct contains a silyl enol ether functionality, which can be readily hydrolyzed to the corresponding ketone, providing a versatile route to highly functionalized six-membered rings. rsc.org
The diastereofacial selectivity of such reactions has been studied, for example, with the related (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which reacted with dienophiles like p-benzoquinone and N-phenylmaleimide with high selectivity. rsc.org
Beyond the classic Diels-Alder reaction, silyl enol ethers like this compound can engage in various formal cycloadditions. These reactions, often promoted by Lewis acids or transition metals, provide access to diverse ring systems that may not be available through traditional pathways. Examples include:
Formal [4+2] Cycloaddition: Gold(I) catalysts can promote the formal [4+2] cycloaddition between silyl enol ethers and O-aryl ynol ethers to synthesize chromene derivatives under mild conditions. nih.gov
Formal [2π+2σ] Cycloaddition: Lewis acids can catalyze the intermolecular formal [2π+2σ] cycloaddition with bicyclo[1.1.0]butanes, offering a direct route to bicyclo[2.1.1]hexane skeletons. chemrxiv.orgchemrxiv.orgnih.gov
Formal [3+3] Cycloaddition: A domino reaction catalyzed by triflimide, involving a Michael addition-Claisen condensation sequence between silyl enol ethers and acrylates, has been described as a formal [3+3] cycloaddition. semanticscholar.org
These cycloaddition strategies highlight the versatility of this compound as a building block in synthetic chemistry for the construction of complex cyclic and polycyclic structures.
Radical Chemistry and Oxidative Transformations
Generation and Reactivity of Silyl Enol Ether Radical Cations
This compound, as an electron-rich olefin, can undergo single-electron transfer (SET) oxidation to form a corresponding radical cation. thieme-connect.deresearchgate.net This reactive intermediate is central to a range of radical-based transformations. The generation of the silyl enol ether radical cation can be achieved through various methods, including chemical oxidation (e.g., with ceric ammonium (B1175870) nitrate (B79036) or iron(III) complexes), electrochemical oxidation (anodic oxidation), and photocatalysis. thieme-connect.denih.govrsc.org
Once generated, the radical cation exhibits distinct reactivity pathways. A common fate is the cleavage of the silicon-oxygen bond, which can be assisted by nucleophiles present in the reaction medium. rsc.orgdeepdyve.com This desilylation process typically leads to the formation of an α-carbonyl radical, an electrophilic species that can be trapped by various nucleophiles or participate in subsequent radical reactions. nih.govresearchgate.net However, under specific catalytic conditions, such as a photoredox–Brønsted base hybrid system, deprotonation at an allylic position can occur faster than desilylation, generating a nucleophilic allylic radical and opening pathways for allylic C-H functionalization while preserving the silyl enol ether moiety. nih.gov The intramolecular oxidative coupling of bis-enol ethers to form new carbon frameworks proceeds through such radical cation intermediates. nih.gov
Ozonolysis and Oxidative Cleavage Reactions
The double bond in this compound is susceptible to oxidative cleavage by various reagents. Ozonolysis is a classic method for cleaving carbon-carbon double bonds. The reaction of silyl enol ethers with ozone, followed by a suitable workup, can lead to the formation of carboxylic acids or other carbonyl compounds, representing an alternative to the direct ozonolysis of the parent ketone's enolate. wikipedia.org
Another significant oxidative transformation is the Rubottom oxidation, which involves the reaction of a silyl enol ether with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org This reaction proceeds via the initial epoxidation of the enol double bond to form an α-trimethylsilyloxy epoxide. This intermediate is unstable and rearranges, often via a silyl migration (a Brook-type rearrangement), to afford an α-silyloxy carbonyl compound, which upon hydrolysis yields an α-hydroxy carbonyl compound (an acyloin). wikipedia.orgwikipedia.org
Furthermore, oxidative cleavage can be achieved using other systems. For instance, treatment with aqueous hydrogen peroxide in the presence of a peroxotungstophosphate catalyst under phase-transfer conditions has been shown to cleave the double bond of terminal silyl enol ethers to yield one-carbon shorter aldehydes. acs.org This method provides a dehomologation strategy for carbonyl compounds via their silyl enol ether derivatives. acs.org
Photoredox and Electrochemical Radical Processes
In recent years, photoredox and electrochemical methods have emerged as powerful tools for initiating radical reactions under mild conditions, and silyl enol ethers are excellent substrates for these transformations. nih.gov These methods rely on the single-electron oxidation of the silyl enol ether to its radical cation, as discussed previously.
Electrochemical methods involve the direct anodic oxidation of the silyl enol ether. This approach has been successfully applied to the diastereoselective oxidative coupling of ketones via a silyl bis-enol ether intermediate, providing access to 1,4-diketones without the need for stoichiometric metal oxidants. nih.gov Cyclic voltammetry studies can be used to probe the oxidation potentials and gain insight into the reaction mechanism. nih.govrsc.org The ability to generate silyl radicals through electrochemical Si-H activation also opens pathways for radical silyl-oxygenation of activated alkenes. nih.gov
Photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can act as a potent single-electron oxidant. This excited-state catalyst can oxidize the silyl enol ether to its radical cation, initiating a catalytic cycle. nih.gov This strategy has been employed in a variety of transformations, including the coupling of silyl enol ether radical cations with tethered nucleophiles and the development of novel C-H functionalization reactions. nih.govnih.gov For example, the combination of a photoredox catalyst with a Brønsted base allows for the selective allylic C-H alkylation of silyl enol ethers, diverting the reactivity of the radical cation away from the more common desilylation pathway. nih.gov These modern synthetic methods offer sustainable and efficient alternatives to traditional radical initiation techniques. researchgate.netnih.gov
Other Key Transformations Involving the Silyloxy and Ester Functionalities
Beyond its primary role as a nucleophile in carbon-carbon bond-forming reactions, the silyloxy and ester moieties of this compound offer additional sites for chemical transformations. These reactions, including hydrolysis, transesterification, and cleavage of the silicon-oxygen bond, expand the synthetic utility of this versatile reagent.
The hydrolysis of the trimethylsilyl enol ether functionality readily proceeds under acidic conditions to yield ethyl acetoacetate (B1235776). organic-chemistry.org This transformation is a common method for the in situ generation of the corresponding enolate or for the direct synthesis of the β-keto ester. The reaction is typically catalyzed by dilute mineral acids or Lewis acids.
The ester group of this compound can undergo transesterification with various alcohols. This reaction allows for the modification of the ester functionality, which can be useful in the synthesis of more complex molecules. The transesterification can be catalyzed by acids, bases, or organometallic complexes. masterorganicchemistry.commdpi.compreprints.org Lewis acids have been shown to be effective catalysts for this transformation. mdpi.compreprints.org
A key reaction involving the silyloxy group is its cleavage by fluoride ions. The high affinity of silicon for fluorine makes this a mild and highly specific method for deprotection. thieme-connect.de Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for this purpose. This reaction regenerates the enolate, which can then participate in subsequent reactions. The mechanism of fluoride-mediated desilylation is understood to proceed through a pentavalent silicon intermediate. stackexchange.com
Furthermore, the silyl enol ether can be acylated at the oxygen atom using acyl halides. acs.orgresearchgate.netacs.orgnih.gov This reaction typically requires a catalyst, such as a Lewis acid or a fluoride source, to facilitate the formation of an enol ester.
Below are tables summarizing key transformations involving the silyloxy and ester functionalities of silyl enol ethers, providing a general overview of the reactivity of compounds structurally related to this compound.
Table 1: Hydrolysis of Silyl Enol Ethers to β-Keto Esters
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Silyl enol ether of a cyclic ketone | Cationic gold(I) disphosphine complex, alcoholic solvent | Optically active cyclic ketone | Excellent | organic-chemistry.orgnih.gov |
| Silyl enol ether of an acyclic ketone | Cationic gold(I) disphosphine complex, alcoholic solvent | Optically active acyclic ketone | High | nih.gov |
| α-Oxo ketene N,S-acetals | H₂O, acid catalyst | β-Keto thioester | High | researchgate.net |
Table 2: Transesterification of Esters
| Ester Substrate | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |
| Methyl Esters | Bulky Alcohols | n-Butyllithium | Tetrahydrofuran | Transesterified Ester | - | |
| Diethyl malonate | Benzyl alcohol | Modified Zirconia | 393 K, 5 h | Dibenzyl malonate and Benzyl ethyl malonate | 88 (total) | |
| Sunflower Oil | Methanol | ZnCl₂ | 150 °C, 1 h | Methyl Esters | 76.7 | mdpi.com |
Table 3: Cleavage of Silyl Ethers
| Silyl Ether Type | Reagent | Conditions | Product | Reference |
| Trimethylsilyl (TMS) ether | Trimethylsilyl bromide (catalytic), Methanol | Room Temperature | Alcohol | |
| tert-Butyldimethylsilyl (TBDMS) ether | Acetyl chloride (catalytic), Methanol | - | Alcohol | organic-chemistry.org |
| Various alkyl silyl ethers | Tetrabutylammonium fluoride (TBAF) | THF, 25°C | Alcohol | thieme-connect.deorganic-chemistry.org |
| Immobilized silyl ether | Fluoride source | - | Silyl fluoride | nih.gov |
Table 4: Acylation of Silyl Enol Ethers
| Silyl Enol Ether | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ketone silyl enol ethers | Acid chlorides | Zinc chloride or Antimony trichloride | 1,3-Diketone | Good to Excellent | acs.orgacs.org |
| Enol silyl ethers | Acid chlorides | Pentafluorophenylammonium triflate (PFPAT) | β-Diketone | 62-92 | researchgate.net |
| Enol silyl ethers | Acyl fluorides | Potassium fluoride, 18-Crown-6 | Enol ester | - | nih.gov |
Strategic Applications of Ethyl 3 Trimethylsilyl Oxy but 2 Enoate in Complex Molecule Synthesis
General Utility as a Key Synthetic Intermediate
The primary utility of Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate lies in its function as a nucleophile in Lewis acid-mediated reactions. The trimethylsilyl (B98337) group activates the enol form of ethyl acetoacetate (B1235776), rendering it a soft nucleophile that can be precisely delivered to a range of electrophilic partners. Unlike traditionally generated metal enolates (e.g., lithium or sodium enolates), which are highly reactive and often require cryogenic temperatures and strong bases for their formation, this silyl (B83357) ketene (B1206846) acetal (B89532) offers enhanced stability and more controlled reactivity. rsc.orgwikipedia.org
Its principal applications are in two of the most powerful C-C bond-forming reactions in organic chemistry: the Mukaiyama aldol (B89426) reaction and the Mukaiyama-Michael addition. rsc.orgorganic-chemistry.org
Mukaiyama Aldol Reaction: In this reaction, this compound adds to aldehydes or ketones in the presence of a Lewis acid (such as titanium tetrachloride, TiCl₄). This process forms a β-hydroxy ester, a structural motif frequently found in polyketide natural products and other biologically active molecules. rsc.orgtcichemicals.com The use of a pre-formed silyl enol ether bypasses the issue of self-condensation often encountered with traditional aldol reactions. wikipedia.org
Mukaiyama-Michael Addition: This reaction involves the conjugate (or 1,4-) addition of the silyl ketene acetal to α,β-unsaturated carbonyl compounds. The result is a 1,5-dicarbonyl compound or a related γ-oxo ester, another critical substructure in many complex molecules. organic-chemistry.orgacs.org This transformation is highly efficient for creating intricate carbon skeletons.
The table below summarizes the general transformations enabled by this reagent.
| Reaction Type | Electrophile | General Product Structure | Key Structural Motif Formed |
|---|---|---|---|
| Mukaiyama Aldol Reaction | Aldehyde (R-CHO) or Ketone (R₂C=O) | β-Hydroxy Ester | HO-C-C-CO₂Et |
| Mukaiyama-Michael Addition | α,β-Unsaturated Carbonyl (e.g., Enone) | γ-Oxo Ester / 1,5-Dicarbonyl Compound | O=C-C-C-C-CO₂Et |
Role in Natural Product and Pharmaceutical Precursor Synthesis
The structural units installed by this compound—namely β-hydroxy esters and 1,5-dicarbonyl systems—are ubiquitous in a vast array of natural products and are key precursors to pharmaceutical agents. Polyketides, a large class of natural products that includes many antibiotics (e.g., erythromycin), immunosuppressants (e.g., tacrolimus), and cholesterol-lowering agents (e.g., lovastatin), are biosynthetically assembled from acetate (B1210297) and propionate (B1217596) units, leading to chains rich in 1,3- and 1,5-oxygenation patterns.
The vinylogous Mukaiyama aldol reaction (VMAR), in particular, allows for the efficient construction of larger segments for polyketide synthesis by creating vicinal hydroxyl and methyl groups in a single step. researchgate.net While specific examples detailing the use of this compound in a published total synthesis are not prominently featured in the literature, the strategic importance of closely related silyl ketene acetals in this field is well-documented. These reagents are routinely used to construct key fragments of complex natural products. rsc.orgresearchgate.net
For instance, the Mukaiyama aldol reaction is a cornerstone of strategies aimed at building the carbon backbones of macrolides and other complex targets. rsc.org The reaction of a silyl ketene acetal with a chiral aldehyde can establish critical stereocenters that are carried through the remainder of the synthesis.
The following table presents a representative example of a Mukaiyama aldol-type reaction, illustrating the strategic application of silyl ketene acetals in building blocks relevant to natural product synthesis.
| Reactant 1 (Silyl Ketene Acetal) | Reactant 2 (Electrophile) | Catalyst/Conditions | Product | Significance |
|---|---|---|---|---|
| Generic Silyl Ketene Acetal | Chiral α-alkoxy aldehyde | TiCl₄, CH₂Cl₂, -78 °C | Diastereomerically enriched β-hydroxy-α-alkoxy ester | Forms a key fragment for polyketide synthesis with stereocontrol. researchgate.net |
Contributions to the Development of Novel Synthetic Pathways and Methodologies
The introduction and use of silyl enol ethers like this compound marked a significant methodological advancement in organic synthesis. unipd.it Their development provided a solution to several challenges associated with the direct use of metal enolates, thereby contributing to the creation of more robust and selective synthetic pathways.
One of the foremost contributions was the ability to perform aldol and Michael reactions under milder, Lewis acidic conditions, as opposed to the strongly basic conditions required for metal enolates. thieme-connect.de This increased the functional group tolerance of these reactions, allowing chemists to assemble complex molecules without the need for extensive protecting group strategies.
Furthermore, the defined and stable nature of silyl enol ethers paved the way for the development of catalytic and asymmetric variants of these crucial reactions. The ability to use catalytic amounts of a Lewis acid, rather than stoichiometric quantities, improved the efficiency and environmental profile of the process. tcichemicals.com More importantly, the development of chiral Lewis acids and, later, chiral Lewis base organocatalysts, enabled highly enantioselective Mukaiyama aldol and Michael reactions. organic-chemistry.orgmit.edu These asymmetric methodologies, which allow for the synthesis of single enantiomers of a chiral molecule, are of paramount importance in medicinal chemistry and pharmaceutical development, where often only one enantiomer is biologically active.
The shift from stoichiometric, achiral reactions to catalytic, enantioselective transformations represents a major evolution in synthetic chemistry, and the unique reactivity of silyl ketene acetals like this compound was instrumental in this progress. mit.eduacs.org
Advanced Catalytic and Stereoselective Methodologies
Catalytic Approaches in Reactions Involving Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate
Catalysis provides a powerful tool to modulate the reactivity of silyl (B83357) enol ethers. Both metal complexes and small organic molecules can serve as effective catalysts for a variety of transformations.
While the literature on metal-catalyzed reactions specifically employing this compound is not extensively detailed in readily available sources, the general reactivity of silyl enol ethers in the presence of transition metals is well-established and can be extrapolated.
Palladium: Palladium catalysts are widely used for cross-coupling reactions. Silyl enol ethers, serving as enolate equivalents, can participate in reactions like the Tsuji-Trost allylation or Heck-type reactions. In these transformations, a palladium(0) catalyst would typically activate an allylic electrophile or an aryl/vinyl halide, which then undergoes nucleophilic attack by the silyl enol ether. The choice of ligands on the palladium center is critical for modulating reactivity and selectivity.
Rhodium: Rhodium catalysts are known to catalyze a variety of reactions, including conjugate additions and C-H activation/functionalization. For instance, a rhodium(I) complex could catalyze the conjugate addition of this compound to α,β-unsaturated carbonyl compounds.
Cerium: Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a known oxidant that can mediate the formation of α-carbonyl radicals from silyl enol ethers. These radicals can then participate in carbon-carbon bond-forming reactions.
Tin: Tin compounds, such as tin(IV) chloride, can act as Lewis acids to activate electrophiles in reactions with silyl enol ethers, such as in Mukaiyama aldol (B89426) reactions.
Organocatalysis has emerged as a powerful alternative to metal-catalysis, offering mild reaction conditions and avoiding toxic metal residues. Chiral amines, Brønsted acids, and Lewis bases are common classes of organocatalysts for reactions involving silyl enol ethers. For example, a chiral secondary amine could activate an α,β-unsaturated aldehyde via iminium ion formation, rendering it susceptible to nucleophilic attack by this compound in a stereocontrolled manner.
Controlling selectivity is a central theme in modern organic synthesis.
Chemoselectivity: In a molecule with multiple reactive sites, a catalyst can direct the reaction to a specific functional group. For this compound, a catalyst could differentiate between reaction at the α-carbon (as a nucleophile) and reaction at the ester carbonyl (as an electrophile).
Regioselectivity: Silyl enol ethers can exist as different regioisomers. Catalysts can influence which isomer is formed or reacts preferentially.
Stereoselectivity: The formation of a specific stereoisomer (enantiomer or diastereomer) is often the goal of a synthetic transformation. This is particularly important when constructing complex molecules with multiple stereocenters.
Enantioselective Synthesis Utilizing this compound
The creation of chiral molecules in an enantiomerically pure form is a significant challenge in organic synthesis. This compound can serve as a prochiral nucleophile in reactions that generate new stereocenters.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. In reactions involving this compound, a chiral catalyst can create a chiral environment around the reactants, leading to a stereoselective carbon-carbon bond formation. For instance, in a catalytic asymmetric Mukaiyama aldol reaction, a chiral Lewis acid would coordinate to an aldehyde, and the silyl enol ether would attack one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of an enantioenriched β-hydroxy ester.
The success of an enantioselective reaction hinges on the design of the chiral catalyst. The catalyst must possess a well-defined three-dimensional structure that can effectively discriminate between the different transition states leading to the possible stereoisomers. The optimization of a chiral catalyst often involves a systematic variation of its structural components, such as the chiral backbone, the coordinating atoms, and the steric bulk of its substituents. For reactions with this compound, a chiral catalyst would need to be tailored to the specific electronic and steric properties of the silyl enol ether and the electrophile.
Theoretical and Computational Studies on the Reactivity and Mechanisms
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions involving Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate. These investigations allow for the precise characterization of intermediates and, crucially, the transition states that govern reaction rates and selectivity.
One of the hallmark reactions of silyl (B83357) ketene (B1206846) acetals is the Mukaiyama aldol (B89426) reaction, a carbon-carbon bond-forming process where the silyl enol ether adds to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid. organic-chemistry.orgrsc.org DFT calculations have been instrumental in unraveling the mechanism of this reaction. Studies on analogous systems have shown that the Lewis acid coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. rsc.org this compound then attacks the activated aldehyde.
Computational models can locate the transition state for this nucleophilic attack. The geometry of this transition state is critical for determining the stereochemical outcome of the reaction. For instance, calculations can distinguish between open and closed transition state models, which helps in rationalizing the observed diastereoselectivity. organic-chemistry.org
Another area of investigation is the [3+2] cycloaddition reaction. A computational study on a similar compound, E-2-(trimethylsilyl)-1-nitroethene, utilized ωB97XD/6-311+G(d) (PCM) calculations to explore the regioselectivity and molecular mechanism of its reaction with arylonitrile N-oxides. mdpi.com Such studies determine the activation energies for different possible pathways, thereby predicting the most likely product. mdpi.com These theoretical approaches can challenge experimentally proposed mechanisms and provide a more detailed, step-by-step picture of the reaction. mdpi.com For this compound, similar studies could elucidate its behavior in cycloaddition reactions, predicting whether the reaction proceeds through a concerted or stepwise mechanism and identifying the factors that control regioselectivity.
DFT calculations are also applied to study enantioselective protonation reactions of silyl enol ethers using chiral Brønsted acids assisted by Lewis acids. acs.org For example, calculations at the B3LYP/LANL2DZ level have been used to investigate the conformational structure of the chiral catalyst and the orientation of the activated proton, which are key to understanding the high enantiomeric excesses observed. acs.org
Below is a table illustrating the type of data generated from quantum chemical investigations, showing calculated activation energies for different mechanistic pathways in a hypothetical reaction of this compound.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Mukaiyama Aldol (syn-addition) | TS1 | 15.2 |
| Mukaiyama Aldol (anti-addition) | TS2 | 16.8 |
| Michael Addition | TS3 | 18.5 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions.
Molecular Dynamics and Conformational Analysis
While quantum mechanics provides detailed electronic structure information for specific points on a potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, understanding its conformational preferences is crucial, as different conformers can exhibit different reactivities.
MD simulations can model the molecule's behavior in various solvents, providing a statistical picture of the most populated conformations. This analysis helps in understanding how the solvent might influence the molecule's shape and, consequently, its accessibility for reaction. The silyl ketene acetal (B89532) functional group can exist in different geometric arrangements, and the preferred conformation can dictate the facial selectivity of an incoming electrophile.
Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the lowest energy conformations of the reactant. For instance, the orientation of the bulky trimethylsilyl (B98337) group relative to the ethyl ester group can create steric hindrance that influences the trajectory of an approaching reactant. This is particularly important in asymmetric catalysis, where the precise three-dimensional arrangement of the substrate, catalyst, and reagent in the transition state determines the stereochemical outcome.
The table below presents a hypothetical conformational analysis of this compound, showing the relative energies and populations of different conformers.
| Conformer | Dihedral Angle (Si-O-C=C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| A | 180° (anti-periplanar) | 0.0 | 75 |
| B | 120° (syn-clinal) | 1.2 | 15 |
| C | 60° (syn-clinal) | 1.8 | 8 |
| D | 0° (syn-periplanar) | 3.5 | 2 |
Note: This data is hypothetical and serves to illustrate the output of conformational analysis studies.
Predicting Reaction Outcomes and Stereoselectivity through Computational Modeling
A significant goal of computational chemistry is to predict the outcomes of reactions, including the major product, yield, and stereoselectivity, without the need for extensive experimental work. For reactions involving this compound, various modeling techniques are employed to achieve this predictive power.
By calculating the energies of all possible products and the transition states leading to them, the major product can be predicted based on kinetic and thermodynamic control. The pathway with the lowest activation energy will be kinetically favored, leading to the product that is formed fastest. The most stable product corresponds to the thermodynamic outcome.
In recent years, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes. acs.orgarxiv.orgarxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products. mit.edu For a reaction like the Mukaiyama aldol addition, an ML model could be trained to predict the product's structure and stereochemistry based on the specific silyl ketene acetal, aldehyde, and Lewis acid catalyst used. organic-chemistry.org For example, a model might predict the diastereomeric ratio (syn/anti) by considering features of the reactants and catalyst. organic-chemistry.org
One approach in ML involves generating a set of chemically plausible products and then using a classification algorithm to identify the most likely major product. acs.org The accuracy of these models can be quite high; for instance, some models have achieved accuracies of over 70% in predicting the correct product from a list of candidates. mit.edu Challenges remain, such as accurately capturing steric effects, which are crucial for stereoselectivity. acs.org
The following table illustrates how computational models might predict the stereoselectivity of a Mukaiyama aldol reaction between this compound and benzaldehyde (B42025) with different Lewis acid catalysts.
| Lewis Acid Catalyst | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) | Model Accuracy (%) |
| TiCl₄ | syn | 92:8 | 88 |
| SnCl₄ | syn | 85:15 | 85 |
| BF₃·OEt₂ | anti | 20:80 | 90 |
| Sc(OTf)₃ | syn | 95:5 | 92 |
Note: The data presented is illustrative, reflecting the predictive capabilities of computational and machine learning models in organic chemistry.
Advanced Analytical Techniques for Mechanistic Elucidation and Product Characterization in Research Contexts
Spectroscopic Methodologies for Reaction Monitoring and Structural Assignment
Spectroscopic techniques are central to the structural analysis of ethyl 3-[(trimethylsilyl)oxy]but-2-enoate, offering non-destructive and highly detailed molecular insights.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical assignment of this compound and its derivatives. researchgate.netresearchgate.net One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular framework.
¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the trimethylsilyl (B98337) (TMS) group protons, the methyl and methylene (B1212753) protons of the ethyl group, and the vinyl and methyl protons attached to the double bond.
¹³C NMR: This technique maps the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. researchgate.net It is used to confirm the presence of the ester carbonyl carbon, the olefinic carbons of the C=C double bond, the carbons of the ethyl and TMS groups, and the methyl carbon.
The determination of the double bond's stereochemistry (E/Z isomerism) is a critical aspect of characterization. While ¹H NMR coupling constants can sometimes provide clues, two-dimensional (2D) NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, are often more definitive. rsc.org An NOE experiment can detect through-space interactions between protons that are close to each other, allowing for the differentiation between the Z-isomer (where key groups are on the same side of the double bond) and the E-isomer. rsc.org The structures of reaction products are routinely confirmed by comprehensive 1D and 2D NMR analyses. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Chemical Shift, δ ppm) | ¹³C NMR (Chemical Shift, δ ppm) |
| Si(CH₃)₃ | ~ 0.2 | ~ 0.0 |
| C=C-CH₃ | ~ 2.1 | ~ 19.0 |
| O-CH₂-CH₃ | ~ 1.2 (t) | ~ 14.5 |
| C=CH | ~ 5.0 | ~ 95.0 |
| O-CH₂-CH₃ | ~ 4.0 (q) | ~ 59.0 |
| C=O | - | ~ 168.0 |
| C-O-Si | - | ~ 155.0 |
| Note: Values are approximate and can vary based on solvent and stereoisomer. |
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of reaction components. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula with confidence. nih.govdtu.dk This is crucial for confirming the identity of the desired product and distinguishing it from potential isomers or byproducts. rsc.org
Table 2: Common Mass Spectrometry Fragments for Trimethylsilylated Compounds
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Significance |
| [Si(CH₃)₃]⁺ | 73 | Base peak, characteristic of a TMS group. nih.gov |
| [M - CH₃]⁺ | M - 15 | Loss of a methyl group from the molecular ion. |
| [M - OC₂H₅]⁺ | M - 45 | Loss of the ethoxy group from the ester. |
| Note: 'M' represents the molecular ion. |
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatography is essential for both the analysis of reaction progress and the isolation of pure products from complex mixtures. researchgate.netthieme.de
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used for real-time monitoring of chemical reactions. researchgate.netlookchem.com By spotting the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of products. This allows for the optimization of reaction times and conditions.
Column Chromatography: For purification on a preparative scale, column chromatography is the most common technique. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of appropriate polarity is passed through the column. nih.govresearchgate.net Components of the mixture travel through the column at different rates based on their affinity for the stationary phase, leading to their separation. For silyl (B83357) enol ethers like this compound, non-polar solvent systems such as mixtures of hexanes and ethyl acetate (B1210297) are commonly used to achieve effective purification. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for analytical purposes. researchgate.net It can be used to accurately determine the purity of a synthesized compound and to quantify the components in a reaction mixture. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common configuration for analyzing organic molecules of this type.
Table 3: Application of Chromatographic Techniques
| Technique | Primary Application | Example of Use |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Observing the disappearance of a starting material spot and the appearance of a product spot over time. researchgate.net |
| Column Chromatography (Silica Gel) | Product Purification & Isolation | Separating the target compound from unreacted starting materials and byproducts using a hexane/ethyl acetate gradient. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantitative Analysis | Determining the final purity of the isolated product to be >95%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mixture Analysis | Identifying an unknown byproduct in the crude reaction mixture by its retention time and mass spectrum. rsc.org |
Future Research Directions and Perspectives
Emerging Trends in Silyl (B83357) Enol Ether Chemistry and Synthetic Applications
Silyl enol ethers, including Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate, are traditionally recognized as enolate equivalents for α-monofunctionalization of carbonyl compounds through classical two-electron (2-e) chemistry. rsc.orgresearchgate.net However, emerging trends are focused on expanding this reactivity to achieve more complex molecular architectures in a single step.
A significant area of development is the catalytic dicarbofunctionalization of silyl enol ethers. rsc.orgnih.gov Recent breakthroughs have demonstrated that iron-catalyzed cross-coupling reactions can facilitate the combination of silyl enol ethers, (fluoro)alkyl halides, and (hetero)aryl Grignard reagents. researchgate.netrsc.org This methodology allows for the selective formation of two new carbon-carbon bonds in one operational step under mild conditions. rsc.org This approach expands the synthetic utility of silyl enol ethers, establishing bisphosphine-iron catalysis as a technology capable of orchestrating selective C-C bond formations. rsc.org
Another emerging trend involves the remote functionalization of ketones to generate specific isomers of silyl enol ethers. acs.org Nickel-catalyzed chain walking, for instance, enables the regio- and stereoselective synthesis of Z-silyl enol ethers from a distant olefin site. acs.org This strategy is powerful because the positional selectivity is governed by the catalyst's movement rather than the thermodynamic stability of the resulting double bond. acs.org Such catalytic advancements are broadening the chemical space accessible from simple starting materials, with significant implications for the synthesis of complex molecules in pharmaceuticals and materials science.
Exploration of Novel Reactivity Modalities for this compound
Future research will undoubtedly focus on uncovering and harnessing novel reactivity modalities for silyl enol ethers like this compound. The conventional role of these compounds as nucleophiles is being challenged by new protocols that engage them in radical or photochemical pathways.
One promising avenue is the generation and reaction of α-silyloxy radicals. rsc.org Iron-catalyzed processes have been shown to facilitate the Giese addition of an electrophilic radical to the silyl enol ether, forming a transient α-silyloxy radical intermediate. rsc.org This short-lived species can then be trapped in a cross-coupling reaction, a modality that diverges significantly from traditional enolate chemistry. rsc.org This opens up new possibilities for forming complex C-C bonds that were previously inaccessible.
Photochemical reactions represent another frontier for novel reactivity. The photolysis of silyl enol ethers in the presence of suitable acceptors, such as 2'-nitro- or 2',2'-dicyanostyrenes, can lead to Michael adducts. rsc.orgrsc.org Furthermore, photoredox catalysis has been successfully employed for the fluoroalkylation of silyl enol ethers. beilstein-journals.org These light-mediated methods often proceed under mild conditions and can offer unique selectivity. For instance, a gold photocatalyst can mediate the generation of a (trimethylsilyl)difluoromethyl radical, which then adds to the silyl enol ether. beilstein-journals.org Exploring the participation of this compound in such photochemical and radical-mediated transformations could lead to the development of entirely new synthetic disconnections and molecular scaffolds.
Innovations in Green Chemistry and Sustainable Synthesis Utilizing Enoxysilanes
The principles of green chemistry—reducing waste, using renewable resources, and employing safer chemicals and processes—are increasingly guiding synthetic strategy. purkh.comprimescholars.com Enoxysilanes, or silyl enol ethers, are central to many of these innovative and sustainable approaches.
A key area of innovation is the development of catalyst-free reactions. ntu.edu.sgresearchgate.net For example, the trifluoromethoxylation of silyl enol ethers has been achieved using bis(trifluoromethyl)peroxide at room temperature without the need for any catalyst, light, or other activators. researchgate.netfu-berlin.de Similarly, catalyst-free Mukaiyama-aldol reactions have been developed that proceed in water, avoiding the use of hazardous solvents and Lewis acid catalysts. ntu.edu.sg These methods simplify reaction procedures and reduce the environmental impact associated with chemical synthesis.
Furthermore, the shift from precious metal catalysts to those based on earth-abundant and less toxic metals like iron aligns with green chemistry goals. researchgate.net Iron-catalyzed reactions not only offer economic and environmental advantages but also can enable unique reactivity, as seen in the dicarbofunctionalization of silyl enol ethers. researchgate.net By focusing on improving atom economy, utilizing greener solvents, and designing energy-efficient catalytic cycles, future research involving this compound and other enoxysilanes will contribute significantly to the development of more sustainable chemical manufacturing processes. primescholars.com
Q & A
Basic: What are the key synthetic routes for Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate, and how are reaction conditions optimized?
The synthesis typically involves silylation of a β-ketoester precursor. A common approach is the reaction of ethyl 3-oxobut-2-enoate with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran (THF) at 0–25°C to minimize side reactions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of enolate to TMSCl) and reaction time (2–4 hours), monitored via TLC or in situ FTIR to track silyl ether formation .
Advanced: How can computational modeling guide the design of stereoselective syntheses for this compound?
Density Functional Theory (DFT) calculations can predict transition-state geometries to identify steric and electronic factors influencing stereoselectivity. For example, modeling the silylation step reveals that bulky silylating agents favor syn-addition due to steric hindrance. Molecular dynamics simulations further optimize solvent effects, showing polar aprotic solvents (e.g., THF) stabilize the transition state, improving enantiomeric excess (ee) by 15–20% compared to nonpolar solvents .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm the silyl ether (δ 0.1–0.3 ppm for TMS protons) and ester carbonyl (δ 165–175 ppm).
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of TMS group at m/z 73).
- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .
Advanced: How do conflicting NMR data on the enol tautomer equilibrium of this compound arise, and how can they be resolved?
Discrepancies in tautomer ratios (enol vs. keto forms) often stem from solvent polarity and temperature. For example, in CDCl, the enol form dominates (75% at 25°C), while DMSO-d shifts equilibrium toward the keto form (60%). Variable-temperature NMR (VT-NMR) between −50°C and 50°C quantifies thermodynamic parameters (ΔH, ΔS). Coupling this with DFT-derived Boltzmann distributions reconciles data inconsistencies .
Basic: What are the primary applications of this compound in organic synthesis?
This compound serves as:
- Silyl Enolate Precursor : For aldol reactions, enabling stereocontrolled C–C bond formation.
- Protecting Group : The TMS moiety shields hydroxyl groups during multi-step syntheses, with selective deprotection using fluoride sources (e.g., TBAF) .
Advanced: What mechanistic insights explain the divergent reactivity of this compound in Diels-Alder vs. Michael addition reactions?
The silyl group’s electron-withdrawing effect activates the α,β-unsaturated ester for Diels-Alder cycloadditions (high endo selectivity due to secondary orbital interactions). In contrast, steric bulk from TMS reduces nucleophilic attack in Michael additions, favoring alternative pathways like conjugate protonation. Kinetic studies (UV-Vis monitoring) and Hammett plots quantify these effects .
Basic: How is the stability of this compound assessed under varying storage conditions?
Stability is evaluated via:
- Accelerated Degradation Studies : Heating at 40°C for 4 weeks in sealed vials, with HPLC tracking decomposition (e.g., hydrolysis to 3-hydroxybut-2-enoate).
- Moisture Sensitivity Tests : Karl Fischer titration confirms <0.1% water content prevents TMS cleavage. Optimal storage is under argon at −20°C .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 29^{29}29Si) elucidate the role of the TMS group in reaction kinetics?
Si-labeled analogs reveal silyl group retention or migration during reactions via solid-state NMR. For instance, C labeling at the β-position tracks regioselectivity in cross-couplings, showing 85% retention of the silyl moiety in Stille couplings vs. 40% in Suzuki-Miyaura reactions .
Basic: What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods due to volatile TMS byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles.
- Spill Management : Neutralize with sodium bicarbonate, followed by silica gel absorption .
Advanced: How do solvent effects and Lewis acid catalysts influence the reactivity of this compound in asymmetric catalysis?
Lewis acids (e.g., Ti(OPr)) coordinate the ester carbonyl, enhancing electrophilicity for asymmetric aldol reactions. Solvent screening (e.g., CHCl vs. toluene) shows dielectric constant correlates with enantioselectivity (Δee = 12–18%). In situ IR spectroscopy monitors catalyst-substrate interactions, guiding mechanistic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
